N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
Description
The compound N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide features a pyridazine core substituted with a 4-fluorophenyl group at the 6-position. This heterocyclic system is linked via an ethoxyethyl chain to a 2-(4-methoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-18-8-2-15(3-9-18)14-20(26)23-12-13-28-21-11-10-19(24-25-21)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZABTCRMCCSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring. The resulting compound is further reacted with 2-bromoethyl acetate to introduce the ethoxyethyl group. Finally, the methoxyphenylacetamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a–3c)
Saxena et al. synthesized three derivatives (3a–3c) with variations in the acetamide substituent (Table 1). Compound 3a (naphthalen-1-yl substituent) exhibited the highest α-glucosidase inhibitory activity (IC₅₀ = 69 µM) and hypoglycemic effects in rat models (25.1% blood sugar reduction). In contrast, 3b (2-nitrophenyl) showed lower potency (IC₅₀ = 87 µM), highlighting the importance of bulky aromatic groups for activity.
Table 1: Comparison of N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives
| Compound | Substituent | IC₅₀ (µM) | Blood Sugar Reduction (%)* |
|---|---|---|---|
| 3a | Naphthalen-1-yl | 69 | 25.1 (sucrose model) |
| 3b | 2-Nitrophenyl | 87 | 19.8 |
| 3c | Phenoxy | 74 | 24.6 |
*At 100 mg/kg dose in rat models .
Pyridazine-Containing Antineoplastic Agents
- CB-839 : A pyridazine-based acetamide (structure: 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) acts as a glutaminase inhibitor with antineoplastic properties. Its trifluoromethoxy group enhances metabolic resistance compared to the target compound’s 4-fluorophenyl group, which may offer different pharmacokinetic profiles .
Antimicrobial Acetamide Derivatives (LBJ Series)
Compounds LBJ-01 to LBJ-08 feature 4-fluorophenylacetamide cores with pyridine/thioether substituents. For example, LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) shares the 4-fluorophenyl group with the target compound but lacks the pyridazine ring. The target’s pyridazine moiety may confer improved binding to microbial enzymes compared to cyanopyridine groups in LBJ compounds .
Substituent Effects on Pharmacokinetics and Bioactivity
- Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in the target compound and LBJ derivatives enhances lipophilicity and resistance to oxidative metabolism, while the 4-methoxyphenyl group in 3a–3c may improve solubility and hydrogen-bonding capacity .
- Heterocyclic Cores : Pyridazine (target compound) vs. pyridine (LBJ series) or thiadiazole () rings influence electron distribution and steric bulk, affecting interactions with enzymes or receptors.
Key Structural Differences and Implications
Biological Activity
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C20H18FN3O2. The compound features a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxy linkage to a methoxybenzamide moiety.
Synthesis Methods:
- Formation of the Pyridazine Ring : This is typically achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Nucleophilic Aromatic Substitution : The introduction of the fluorophenyl group occurs via this method.
- Coupling Reactions : The final compound is synthesized using coupling reactions involving ethylene glycol derivatives or similar linkers.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that it modulates their activity, leading to various pharmacological effects.
Pharmacological Properties
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and others. In vitro assays demonstrated that the compound can inhibit cell proliferation effectively, potentially through apoptosis induction mechanisms.
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in preclinical models, suggesting its potential as an anti-inflammatory agent.
- Enzyme Inhibition : Molecular docking studies indicate that the compound may inhibit specific enzymes linked to cancer progression and inflammation, such as COX-1 and COX-2, which are critical in inflammatory pathways.
Case Studies and Experimental Data
A study published in Science.gov highlighted the use of synthesized derivatives similar to this compound against cancer cell lines (MCF-7, MDA-MB 231). These compounds demonstrated IC50 values indicating effective inhibition of cell growth, with some derivatives outperforming established anticancer drugs .
In another investigation focusing on anti-inflammatory properties, compounds with similar structures were tested for their ability to inhibit PGE(2) production in serum samples from rat models. Results showed that several derivatives had superior activity compared to traditional anti-inflammatory drugs like diclofenac.
Data Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
